molecular formula C22H42N2O5 B2474950 Boc-HSer(Me)-OH DCHA CAS No. 349545-91-1

Boc-HSer(Me)-OH DCHA

Cat. No. B2474950
CAS RN: 349545-91-1
M. Wt: 414.587
InChI Key: FWRIXWOUYCASFG-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HSer(Me)-OH DCHA is a type of amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of serine, which is an important amino acid involved in various biochemical processes in the body. Boc-HSer(Me)-OH DCHA has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Scientific Research Applications

  • Preparation of Derivatives for Peptide Synthesis : A study by Patora-Komisarska et al. (2011) discusses the preparation of β2-Homoselenocysteine derivatives for solution and solid-phase peptide synthesis, which is relevant to the type of chemical processes Boc-HSer(Me)-OH DCHA might be involved in.

  • Formation and Reactions in Peptide Synthesis : Research by Narita et al. (1985) covers the formation and reactions of 2-Substituted 4,4-Dimethyl-5(4H)-oxazolones in peptide synthesis. This study could provide insights into the chemical reactions and processes that compounds like Boc-HSer(Me)-OH DCHA may undergo.

  • Use of Thiol Acids in Peptide Segment Coupling : The study by Yamashiro & Blake (2009) discusses methods for preparing protected peptide thiol acids by solution and solid-phase procedures, which is relevant to understanding the synthesis and application of peptides, a field where Boc-HSer(Me)-OH DCHA might be used.

  • Peptide Synthesis and Substrate Applications : A study by Nguyen et al. (1985) on the liquid-phase synthesis of certain peptide sequences offers insights into the application of peptide synthesis in biological research, which might indirectly relate to Boc-HSer(Me)-OH DCHA.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRIXWOUYCASFG-ZLTKDMPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-HSer(Me)-OH DCHA

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